N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Catalog No.
S3065585
CAS No.
941904-01-4
M.F
C26H23FN4O4
M. Wt
474.492
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)pipe...

CAS Number

941904-01-4

Product Name

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

IUPAC Name

N-(3-fluorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide

Molecular Formula

C26H23FN4O4

Molecular Weight

474.492

InChI

InChI=1S/C26H23FN4O4/c27-19-5-2-6-20(16-19)28-24(32)17-35-21-7-1-4-18-9-10-23(29-25(18)21)30-11-13-31(14-12-30)26(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2,(H,28,32)

InChI Key

XPHUGGROMWUDOD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2)C(=O)C5=CC=CO5

solubility

not available

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that combines various functional groups, including a fluorophenyl moiety, a piperazine ring, and a quinoline derivative. This compound is characterized by its unique structure, which allows for potential interactions with biological targets. The presence of the furan-2-carbonyl group and the quinoline structure suggests that this compound may exhibit significant pharmacological properties, particularly in medicinal chemistry.

Typical of amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The fluorine atom in the 3-fluorophenyl group can participate in nucleophilic substitution reactions, making it a potential site for further functionalization.
  • Oxidation: The furan moiety can be oxidized to form furan derivatives or other oxygenated products.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.

Compounds containing quinoline and piperazine structures have been extensively studied for their biological activities. N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide may exhibit:

  • Anticancer Activity: Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and apoptosis induction .
  • Antimicrobial Properties: The presence of the piperazine ring often correlates with antimicrobial activity, making this compound a candidate for further exploration in this area

    N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide has potential applications in:

    • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts aimed at developing novel anticancer or antimicrobial agents.
    • Biochemical Research: This compound could be used to study biological pathways influenced by quinoline and piperazine derivatives.
    • Material Science: Its unique chemical properties might find applications in developing functional materials or sensors.

The synthesis of N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:

  • Formation of the Quinoline Derivative: Starting from appropriate precursors, quinoline can be synthesized using cyclization reactions involving an aniline derivative.
  • Piperazine Functionalization: The piperazine ring can be introduced through nucleophilic substitution of halogenated piperazine compounds with suitable carbonyl compounds.
  • Coupling Reaction: The final step involves coupling the quinoline derivative with the piperazine moiety and introducing the acetamide functionality via acylation reactions.

These steps require careful optimization of reaction conditions to achieve high yields and purity.

Interaction studies involving N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.
  • In vitro and In vivo Studies: Testing the biological effects of the compound on cell lines or animal models to assess efficacy and safety.

Several compounds share structural similarities with N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide, including:

Compound NameStructureBiological Activity
4-AnilinoquinolineContains an aniline group attached to a quinolineAnticancer activity via topoisomerase inhibition
Piperazine derivativesVarious substitutions on piperazine ringsAntimicrobial properties
Furan-containing compoundsFuran ring with different substituentsAntioxidant and anticancer activities

The uniqueness of N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide lies in its specific combination of functional groups that may synergistically enhance its biological activity compared to other compounds listed above.

XLogP3

3.9

Dates

Last modified: 08-18-2023

Explore Compound Types